Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)-

CAS No.:

Cat. No.: VC16709163

Molecular Formula: C24H34O5

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H34O5 |

|---|---|

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | 5-(3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one |

| Standard InChI | InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3 |

| Standard InChI Key | FMTLOAVOGWSPEF-UHFFFAOYSA-N |

| Canonical SMILES | CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |

Introduction

Chemical Identity and Structural Features

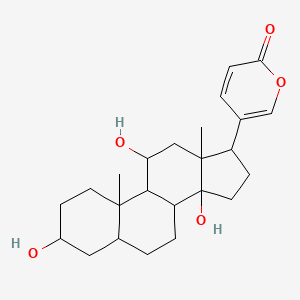

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3β,5β,11α)-, belongs to the bufadienolide family, a subclass of cardiotonic steroids distinguished by a six-membered lactone ring. Its molecular formula is C₂₄H₃₄O₅, with a molecular weight of 402.5 g/mol. The IUPAC name, 5-(3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one, reflects its intricate tetracyclic structure. Key functional groups include hydroxyl moieties at positions 3, 11, and 14, and a lactone ring at C-17.

Stereochemical Configuration

The stereochemistry of this compound is critical to its bioactivity:

-

3β-OH: The hydroxyl group at C-3 adopts a β-orientation, enhancing hydrogen-bonding interactions with cellular targets.

-

5β-CH₃: The methyl group at C-5 in the β-configuration contributes to the rigidity of the A/B ring junction.

-

11α-OH: The axial hydroxyl group at C-11 distinguishes this compound from other bufadienolides and may modulate receptor binding .

Physicochemical Properties

The compound’s high LogP suggests significant lipophilicity, facilitating membrane permeation .

Natural Occurrence and Biosynthesis

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3β,5β,11α)-, is predominantly isolated from Bufo gargarizans and Bufo bufo, where it coexists with structurally related bufadienolides such as resibufogenin and cinobufagin . These compounds are synthesized in the parotoid glands of toads as part of a defense mechanism against predators.

Biosynthetic Pathway

The biosynthesis of bufadienolides involves:

-

Cholesterol Backbone: Derived from the mevalonate pathway.

-

Hydroxylation: Sequential oxidation at C-3, C-11, and C-14 by cytochrome P450 enzymes.

-

Lactonization: Formation of the pyrone ring at C-17 via esterification .

Microbial transformation studies using Fusarium solani have demonstrated selective isomerization and dehydrogenation at the 3-OH position, yielding analogs like 3-epi-bufalin .

Synthetic and Semi-Synthetic Modifications

Chemical Synthesis

A landmark synthesis route involves the conversion of gamabufotalin (3β,11α,14-trihydroxy-5β-bufa-20,22-dienolide) into 11α-hydroxyresibufogenin:

-

Selective Dehydration: Treatment with HCl in methanol removes the 14-hydroxyl group, forming a 14-ene intermediate.

-

Hyprobromous Acid Addition: Introduces a bromohydrin at C-14/C-15.

-

Epoxide Formation: Reaction with pyridine eliminates HBr, yielding the 14,15β-epoxide .

Acetylation Derivatives

Acetylation at the 3-OH position produces derivatives like resibufogenin acetate (CAS 4029-64-5), which exhibits altered pharmacokinetic properties, including increased lipophilicity (LogP = 4.83) and vapor pressure (1.7 × 10⁻¹² mmHg) .

Pharmacological Properties and Mechanisms

Cardiotonic Activity

Bufadienolides inhibit Na⁺/K⁺-ATPase, leading to increased intracellular Ca²⁺ concentrations and enhanced myocardial contractility. The 11α-OH group in Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3β,5β,11α)-, may confer selectivity for cardiac isoforms of the enzyme.

Toxicity Profile

| Parameter | Data |

|---|---|

| Acute Toxicity (LD₅₀) | Not reported |

| Hazard Class | 6.1(a) (toxic compounds) |

| RIDADR Code | UN 3172 |

The compound’s classification under UN 3172 underscores its toxicity, necessitating careful handling .

Comparative Analysis with Structural Analogs

3-epi-Bufalin (CAS 465-20-3)

-

Structure: Epimerized 3-OH group (α-configuration).

-

Activity: Reduced cardiotonic effects but retained anticancer activity .

Resibufogenin Acetate (CAS 4029-64-5)

-

Structure: 3-O-acetyl derivative.

-

Properties: Higher molecular weight (426.55 g/mol) and lipophilicity (LogP = 4.83) .

Cinobufotalin (PubChem CID 633297)

-

Structure: 16-acetate derivative with a 14,15β-epoxide.

-

Application: Used in traditional Chinese medicine for hepatocellular carcinoma .

Research Gaps and Future Directions

Despite progress, critical questions remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume